

# Comparative Efficacy of Tofogliflozin and Empagliflozin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | TOFOGLIFLOZIN |           |
| Cat. No.:            | B8069257      | Get Quote |

This guide provides a detailed comparison of the efficacy of two sodium-glucose cotransporter 2 (SGLT2) inhibitors, **tofogliflozin** and empagliflozin, for researchers, scientists, and drug development professionals. The information is based on available experimental data from clinical trials.

#### **Mechanism of Action**

Both **tofogliflozin** and empagliflozin are highly selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[1] By inhibiting SGLT2, these drugs reduce the reabsorption of glucose from the glomerular filtrate back into the circulation, leading to increased urinary glucose excretion. This mechanism effectively lowers blood glucose levels in an insulin-independent manner.[1]

## **Comparative Efficacy Data**

The following tables summarize the comparative efficacy of **tofogliflozin** and empagliflozin on key clinical parameters based on a head-to-head clinical study and other relevant trials.

### Table 1: Glycated Hemoglobin (HbA1c) Reduction



| Drug          | Dosage                | Study<br>Duration | Baseline<br>HbA1c (%) | Mean<br>HbA1c<br>Reduction<br>(%) | p-value (vs.<br>baseline) |
|---------------|-----------------------|-------------------|-----------------------|-----------------------------------|---------------------------|
| Tofogliflozin | 20 mg/day             | 48 weeks          | 8.0 ± 1.5             | -0.70                             | <0.0001[1]                |
| Empagliflozin | 10 mg or 25<br>mg/day | 48 weeks          | Not specified         | Not specified in head-to-head     | <0.0001[2]                |
| Empagliflozin | 10 mg/day             | 24 weeks          | 7.9                   | -0.73 (vs.<br>placebo)            | <0.0001[3]                |
| Empagliflozin | 25 mg/day             | 24 weeks          | 7.9                   | -0.97 (vs.<br>placebo)            | <0.0001[3]                |

A 24-month interim analysis of a long-term post-marketing study of **tofogliflozin** showed a significant decrease in HbA1c by -0.70% from baseline to week 104.[1] In a pooled analysis of phase III trials, empagliflozin as an add-on to metformin resulted in significant HbA1c reductions compared to placebo at both 24 and 76 weeks.[3][4][5]

**Table 2: Body Weight Reduction** 



| Drug          | Dosage                | Study<br>Duration | Baseline<br>Body<br>Weight (kg) | Mean Body<br>Weight<br>Reduction<br>(kg) | p-value (vs.<br>baseline) |
|---------------|-----------------------|-------------------|---------------------------------|------------------------------------------|---------------------------|
| Tofogliflozin | 20 mg/day             | 48 weeks          | Not specified                   | Not specified in head-to-head            | <0.0001[2]                |
| Tofogliflozin | 20 mg/day             | 104 weeks         | Not specified                   | -2.95                                    | <0.0001[1]                |
| Empagliflozin | 10 mg or 25<br>mg/day | 48 weeks          | Not specified                   | Not specified in head-to-head            | <0.0001[2]                |
| Empagliflozin | 10 mg/day             | 24 weeks          | 81.2                            | -1.23 (vs.<br>placebo)                   | 0.0382[6]                 |
| Empagliflozin | 25 mg/day             | 24 weeks          | 81.2                            | Not specified                            | Not specified             |

Both drugs demonstrated a significant reduction in body weight.[2] A long-term study of **tofogliflozin** showed a mean bodyweight decrease of -2.95 kg at 104 weeks.[1] Empagliflozin also showed significant weight reduction compared to placebo in a 24-week study.[6]

**Table 3: Blood Pressure Reduction** 



| Drug          | Dosage                | Study<br>Duration | Baseline<br>SBP/DBP<br>(mmHg) | Mean<br>SBP/DBP<br>Reduction<br>(mmHg) | p-value (vs.<br>baseline) |
|---------------|-----------------------|-------------------|-------------------------------|----------------------------------------|---------------------------|
| Tofogliflozin | 20 mg/day             | 104 weeks         | Not specified                 | Significant reduction in SBP           | Not<br>specified[7]       |
| Empagliflozin | 10 mg or 25<br>mg/day | 48 weeks          | Not specified                 | Significant<br>reduction in<br>mean BP | 0.006[2]                  |
| Empagliflozin | 10 mg/day             | 24 weeks          | 129.4                         | -3.2 (vs.<br>placebo)                  | Not<br>specified[8]       |
| Empagliflozin | 25 mg/day             | 24 weeks          | 129.4                         | -4.0 (vs.<br>placebo)                  | Not specified[8]          |

Both **tofogliflozin** and empagliflozin have been shown to significantly reduce blood pressure. [2][7] A pooled analysis of empagliflozin trials demonstrated placebo-corrected reductions in systolic blood pressure.[8]

#### **Cardiovascular Outcomes**

Large cardiovascular outcome trials have been conducted for empagliflozin, demonstrating significant benefits. The EMPA-REG OUTCOME trial showed that empagliflozin significantly reduced the risk of the primary composite outcome of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[9][10][11] Specifically, empagliflozin led to a 38% reduction in cardiovascular death.[9]

For **tofogliflozin**, while dedicated large-scale cardiovascular outcome trials on par with EMPA-REG OUTCOME were not found in the initial search, studies have shown positive effects on cardiovascular risk factors and markers of cardiac function.[12][13][14][15] One study suggested that **tofogliflozin** was not associated with improved inhibition of carotid wall thickening but did have long-term positive effects on various cardiovascular risk factors.[7]



#### **Experimental Protocols**

The following sections outline the general methodologies used in clinical trials to assess the key efficacy parameters.

#### Measurement of Glycated Hemoglobin (HbA1c)

- Sample Collection: Venous whole blood is collected in EDTA (lavender top) tubes.
- Analysis Method: High-Performance Liquid Chromatography (HPLC) is a commonly used and highly precise method for HbA1c measurement.[16]
- Procedure:
  - Blood samples are collected at baseline and at specified follow-up intervals.
  - Samples are either analyzed at local certified laboratories or shipped to a central laboratory for analysis to ensure consistency in multicenter trials.[17][18]
  - HbA1c is expressed as a percentage of total hemoglobin.

#### **Assessment of Body Weight Changes**

- Procedure:
  - Body weight is measured at baseline and at each study visit.
  - Measurements are taken using a calibrated scale with the subject wearing light clothing and no shoes.[19]
  - To ensure accuracy, some protocols may require two separate measurements on the same day, with the average being recorded.[19]

#### **Blood Pressure Monitoring**

 Method: Ambulatory Blood Pressure Monitoring (ABPM) is often used in clinical trials to provide a comprehensive assessment of blood pressure over a 24-hour period, including daytime and nighttime readings.[20][21][22][23][24]



#### • Procedure:

- A portable device is worn by the participant, which automatically measures and records blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).
- Data is collected over a 24-hour period at baseline and at specified follow-up visits.
- Mean 24-hour, daytime, and nighttime systolic and diastolic blood pressures are calculated and analyzed.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of action of SGLT2 inhibitors and a typical clinical trial workflow.



Click to download full resolution via product page

Caption: Mechanism of action of SGLT2 inhibitors in the kidney.





Click to download full resolution via product page

Caption: General workflow of a randomized controlled clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and effectiveness of tofogliflozin in Japanese patients with type 2 diabetes mellitus: Results of 24-month interim analysis of a long-term post-marketing study (J-STEP/LT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]
- 3. Empagliflozin treatment effects across categories of baseline HbA1c, body weight and blood pressure as an add-on to metformin in patients with type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Empagliflozin treatment effects across categories of baseline HbA1c, body weight and blood pressure as an add-on to metformin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item Empagliflozin treatment effects across categories of baseline HbA1c, body weight and blood pressure as an addâ on to metformin in patients with type 2 diabetes University of Leicester Figshare [figshare.le.ac.uk]
- 6. ahajournals.org [ahajournals.org]
- 7. Tofogliflozin long-term effects on atherosclerosis progression and major clinical parameters in patients with type 2 diabetes mellitus lacking a history of cardiovascular disease: a 2-year extension study of the UTOPIA trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Empagliflozin and Cardiovascular Outcomes | PPTX [slideshare.net]
- 11. pavilionhealthtoday.com [pavilionhealthtoday.com]
- 12. Effect of tofogliflozin on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Tofogliflozin on Cardiac Function in Elderly Patients With Diabetes Mellitus -PMC [pmc.ncbi.nlm.nih.gov]



- 15. Effect of tofogliflozin on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of HbA1c in multicentre diabetes trials should blood samples be tested locally or sent to a central laboratory: an agreement analysis PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of Weight in Clinical Trials: Is One Day Enough? PMC [pmc.ncbi.nlm.nih.gov]
- 20. clario.com [clario.com]
- 21. ahajournals.org [ahajournals.org]
- 22. clario.com [clario.com]
- 23. Implications of Ambulatory Blood Pressure Monitoring Substudies on the Interpretation of Clinical Trials in Hypertension: Should the Threshold for Drug Therapy Be Lower in Older Patients? PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ambulatory Blood Pressure Monitoring in Clinical Practice: A Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Tofogliflozin and Empagliflozin: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069257#comparative-efficacy-of-tofogliflozin-and-empagliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com